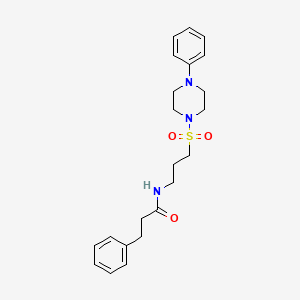![molecular formula C24H23N3O3 B2850329 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea CAS No. 1903235-87-9](/img/structure/B2850329.png)
3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea is a fascinating compound with potential applications across various fields, including chemistry, biology, medicine, and industry. Its unique structure, comprising both a benzo[f][1,4]oxazepine moiety and a diphenylurea group, makes it a compound of interest for researchers aiming to explore its diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea generally involves a multi-step process. One common route begins with the synthesis of the benzo[f][1,4]oxazepine core, typically through cyclization reactions involving appropriate starting materials. Once the benzo[f][1,4]oxazepine core is synthesized, it is further reacted with suitable reagents to introduce the 2-ethyl group and subsequently the diphenylurea moiety.
Industrial Production Methods: While detailed industrial production methods may vary, the principles remain consistent: leveraging scalable, high-yield synthetic strategies that minimize byproducts and waste. Techniques such as continuous flow chemistry could be employed to enhance efficiency and reproducibility in large-scale production.
化学反応の分析
Types of Reactions: 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea can undergo various types of chemical reactions, including:
Oxidation: : Conversion to higher oxidation states under appropriate conditions.
Reduction: : Reduction to form different derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions, modifying the functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminium hydride, and common solvents like dichloromethane or ethanol.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxo derivatives, while reduction can produce different alcohol or amine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can serve as a versatile intermediate in organic synthesis, enabling the preparation of a wide array of derivatives with potential utility in drug development or materials science.
Biology: Its structural features make it an interesting molecule for exploring biological activities, such as enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Potential medicinal applications may include roles as a pharmacophore in drug design, particularly targeting diseases where benzo[f][1,4]oxazepine or urea derivatives are known to be effective.
Industry: In industry, it could be utilized in the development of new materials, such as polymers or coatings, where its unique properties might impart desirable characteristics.
作用機序
The precise mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary accordingly, potentially influencing cellular processes like signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Uniqueness: 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea stands out due to its combination of a benzo[f][1,4]oxazepine ring and a diphenylurea moiety, which may confer unique biological and chemical properties not seen in other similar compounds.
Similar Compounds:1,1-diphenylurea: : Shares the diphenylurea group but lacks the benzo[f][1,4]oxazepine core.
Benzoxazepines: : Compounds with the benzoxazepine core but without the diphenylurea group.
Carbamate derivatives: : Chemically similar in some ways but often with different biological properties.
And there you have it—a thorough exploration of this intriguing compound, this compound. A compound with significant potential and a playground for chemists and researchers alike. How’s that for a deep dive?
特性
IUPAC Name |
3-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,1-diphenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-23-18-30-22-14-8-7-9-19(22)17-26(23)16-15-25-24(29)27(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14H,15-18H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIXNPHFXAFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2850247.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2850248.png)

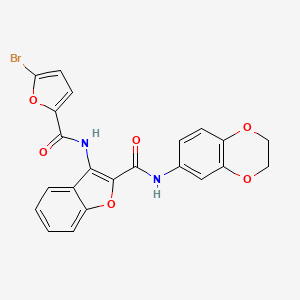

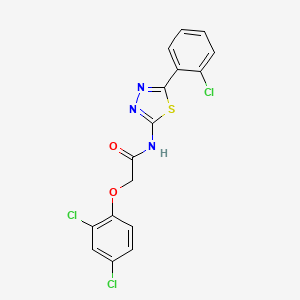
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2850259.png)
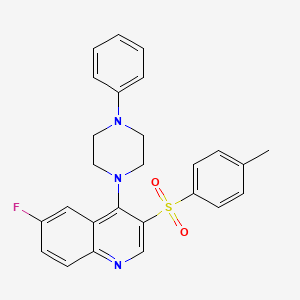
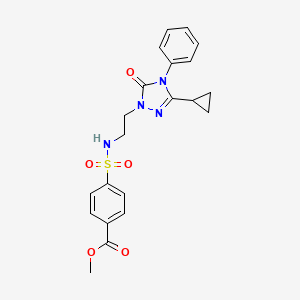
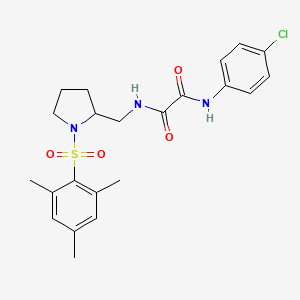
![N-(2-aminoethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2850263.png)
![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2850265.png)
